N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

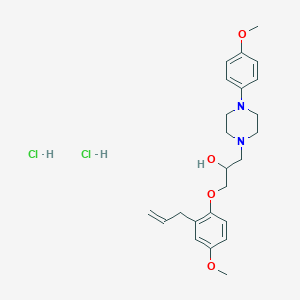

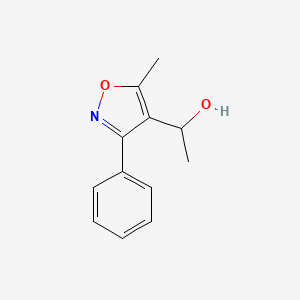

“N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine” is a chemical compound with the CAS Number: 17467-32-2 . It has a molecular weight of 191.26 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 155-157 degrees Celsius .科学的研究の応用

Chemical Synthesis and Structural Analysis

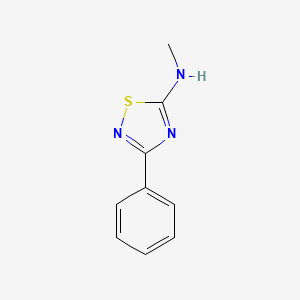

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine and its derivatives are primarily utilized in the synthesis of complex molecular structures. These compounds play a crucial role in chemical reactions, often acting as intermediates. For instance, Dani et al. (2013) synthesized new compounds by cyclizing substituted thiosemicarbazide/thiohydrazide into thiadiazole in the presence of manganese(II) nitrate. The structure of these compounds was examined through various spectroscopic methods and X-ray data, confirming the formation of stable molecular structures stabilized by hydrogen bonding (Dani et al., 2013).

Pharmacological Applications

Anticancer Activity : Compounds containing the this compound moiety have been explored for their potential anticancer properties. Sekhar et al. (2019) reported the synthesis of novel 1,3,4-thiadiazole derivatives that demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Some of these compounds exhibited higher inhibitory activities than the cisplatin control, indicating their potential as anticancer agents (Sekhar et al., 2019). Similarly, Naskar et al. (2015) synthesized Schiff bases containing 1,3,4-thiadiazole and evaluated their anticancer activity, finding that they significantly reduced tumor volume and viable cell count, with some compounds showing high potency (Naskar et al., 2015).

Antimicrobial and Antifungal Activity : The synthesized thiadiazole derivatives have also shown promising antimicrobial and antifungal properties. Sharma et al. (2008) synthesized a series of compounds that exhibited interesting antibacterial activity against both gram-positive and gram-negative organisms. Some compounds also showed moderate antifungal activity (Sharma et al., 2008). Kumar et al. (2013) synthesized a series of heterocyclic azo dyes derived from 5-phenyl-1,3,4-thiadiazole-2-amine and screened them for biological activity, highlighting the diverse pharmacological applications of these compounds (Kumar et al., 2013).

Antihyperlipidemic Agents : Jacob et al. (2018) designed and synthesized N-phenyl-1,3,4-thiadiazol-2-amine derivatives, which showed moderate antihyperlipidemic activity in vivo, suggesting their potential use in treating hyperlipidemia (Jacob et al., 2018).

Material Science and Molecular Design

The structural properties of this compound derivatives have been extensively studied, with an emphasis on their molecular geometry and electronic properties. For example, Chumakov et al. (2011) analyzed the crystal structure of a derivative, highlighting its non-planar molecular structure and the interactions that stabilize the crystal formation (Chumakov et al., 2011).

Safety and Hazards

特性

IUPAC Name |

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNWJATWCEAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2919629.png)

![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)

![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)

![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)